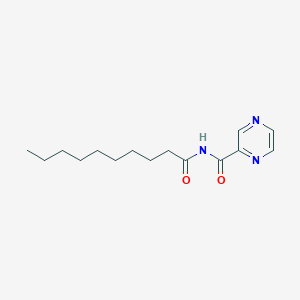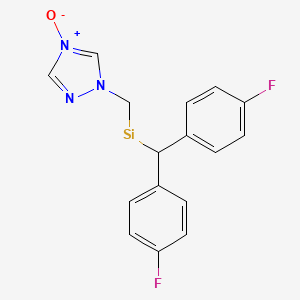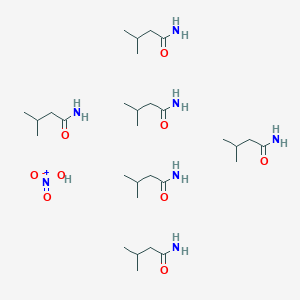
3-Methylbutanamide;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutanamide, also known as isovaleramide, is an organic compound with the molecular formula C5H11NO. It is a derivative of butanamide, where a methyl group is attached to the third carbon atom. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbutanamide can be synthesized through the reaction of isovaleric acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 3-methylbutanamide involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis. This method is preferred due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutanamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isobutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylbutanamide and nitric acid have several applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic effects and as precursors for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Nitric acid, on the other hand, acts as a strong acid and oxidizing agent, reacting with various substrates to produce different products.
Comparaison Avec Des Composés Similaires
3-Methylbutanamide is similar to other amides, such as acetamide and propionamide, in terms of its structure and reactivity. its unique methyl group on the third carbon atom gives it distinct properties and reactivity. Similar compounds include:
Acetamide: CH3CONH2
Propionamide: C2H5CONH2
Butanamide: C3H7CONH2
These compounds share similar chemical properties but differ in their specific reactivity and applications.
Propriétés
Numéro CAS |
140141-30-6 |
|---|---|
Formule moléculaire |
C30H67N7O9 |
Poids moléculaire |
669.9 g/mol |
Nom IUPAC |
3-methylbutanamide;nitric acid |
InChI |
InChI=1S/6C5H11NO.HNO3/c6*1-4(2)3-5(6)7;2-1(3)4/h6*4H,3H2,1-2H3,(H2,6,7);(H,2,3,4) |
Clé InChI |
XOPZWEPSQXEJBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


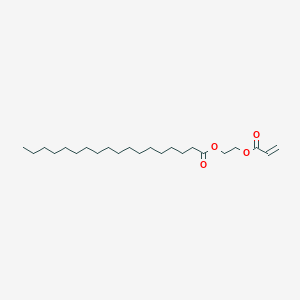
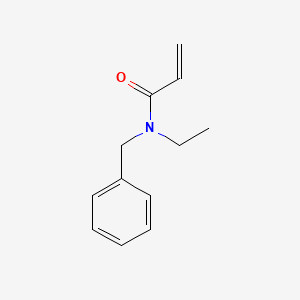
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)


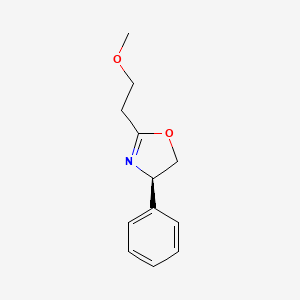
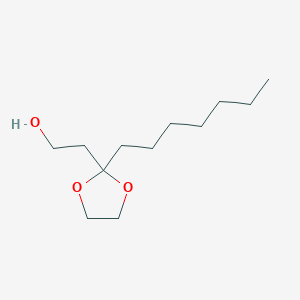
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
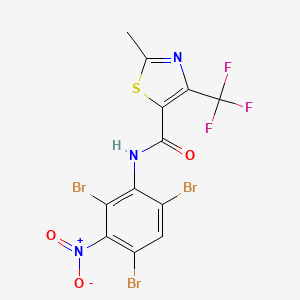

![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
